2,3,4-Trimethyl-1,4-pentadiene
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Overview
Description
2,3,4-Trimethyl-1,4-pentadiene is an organic compound with the molecular formula C8H14 It is a hydrocarbon that belongs to the class of dienes, which are characterized by the presence of two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-1,4-pentadiene can be achieved through several methods. One common approach involves the alkylation of isoprene with methylating agents under controlled conditions. Another method includes the dehydrogenation of 2,3,4-trimethylpentane using suitable catalysts and high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or platinum to facilitate the dehydrogenation of precursor hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons such as 2,3,4-trimethylpentane.
Substitution: Halogenated derivatives like 2,3,4-trimethyl-1,4-dichloropentane.
Scientific Research Applications
2,3,4-Trimethyl-1,4-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1,4-pentadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another diene with two double bonds separated by a single bond.
2,4-Hexadiene: A conjugated diene with similar reactivity.
2,3,4-Trimethyl-1,3-pentadiene: A structural isomer with different positioning of double bonds.
Uniqueness
2,3,4-Trimethyl-1,4-pentadiene is unique due to its specific arrangement of methyl groups and double bonds, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and specialized industrial processes .
Properties
CAS No. |
72014-90-5 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,3,4-trimethylpenta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-6(2)8(5)7(3)4/h8H,1,3H2,2,4-5H3 |
InChI Key |
AFQPKTBBNYINMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)C(=C)C |
Origin of Product |
United States |
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